生物素-PEG5-NH-Boc

描述

Biotin-PEG5-NH-Boc is a compound that consists of biotin, a polyethylene glycol (PEG) spacer, an amino group (NH), and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system .

科学研究应用

Biotin-PEG5-NH-Boc has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation mechanisms.

Biology: Employed in the labeling and purification of proteins due to its biotin moiety, which binds strongly to streptavidin.

Medicine: Utilized in drug delivery systems to target specific proteins for degradation, offering potential therapeutic applications.

Industry: Applied in the development of biosensors and diagnostic tools due to its ability to modify surfaces with biotin .

作用机制

Target of Action

Biotin-PEG5-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation . The primary targets of Biotin-PEG5-NH-Boc, therefore, are the proteins that it is designed to degrade.

Mode of Action

Biotin-PEG5-NH-Boc operates by connecting two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of Biotin-PEG5-NH-Boc is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a target protein, Biotin-PEG5-NH-Boc triggers the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.

Pharmacokinetics

The pharmacokinetics of Biotin-PEG5-NH-Boc are influenced by its PEG-based structure . PEGylation, or the addition of PEG to a molecule, can alter the pharmacokinetics of various drugs, improving their therapeutic potential . PEGylation can lead to a longer circulating half-life of the drug, altering the balance between pharmacodynamic and pharmacokinetic properties .

Result of Action

The primary result of Biotin-PEG5-NH-Boc’s action is the selective degradation of target proteins . This degradation can disrupt the normal function of these proteins within cells, potentially leading to therapeutic effects depending on the specific proteins targeted.

Action Environment

The action of Biotin-PEG5-NH-Boc can be influenced by various environmental factors. For instance, the compound’s water solubility, conferred by its PEG component, allows it to be used in aqueous reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

生化分析

Biochemical Properties

Biotin-PEG5-NH-Boc plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Biotin-PEG5-NH-Boc, as a linker, facilitates the interaction between these two ligands, leading to the degradation of the target protein .

Cellular Effects

The effects of Biotin-PEG5-NH-Boc on cells are primarily related to its role in the formation of PROTACs . By facilitating the degradation of target proteins, Biotin-PEG5-NH-Boc can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the target proteins and the cellular context.

Molecular Mechanism

The molecular mechanism of action of Biotin-PEG5-NH-Boc is tied to its role in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . Biotin-PEG5-NH-Boc, as a linker in PROTACs, enables this process by connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein .

Temporal Effects in Laboratory Settings

The temporal effects of Biotin-PEG5-NH-Boc in laboratory settings are largely dependent on the stability of the PROTACs it helps form . Over time, these PROTACs may degrade, leading to a decrease in their effectiveness . The specific temporal effects can vary depending on the specific PROTAC and the experimental conditions.

Dosage Effects in Animal Models

The effects of Biotin-PEG5-NH-Boc at different dosages in animal models have not been extensively studied. As a linker in PROTACs, its effects are likely to be indirect and dependent on the properties of the PROTACs it helps form .

Metabolic Pathways

The metabolic pathways involving Biotin-PEG5-NH-Boc are not well-studied. As a linker in PROTACs, it is likely to be involved in the metabolic pathways related to protein degradation .

Transport and Distribution

The transport and distribution of Biotin-PEG5-NH-Boc within cells and tissues are not well-understood. As a component of PROTACs, its distribution is likely to be influenced by the properties of the PROTACs it helps form .

Subcellular Localization

The subcellular localization of Biotin-PEG5-NH-Boc is not well-studied. As a component of PROTACs, its localization is likely to be influenced by the properties of the PROTACs it helps form .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG5-NH-Boc typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The biotin-NHS ester is then reacted with a polyethylene glycol (PEG) derivative containing an amino group to form biotin-PEG5-NH2.

Industrial Production Methods

Industrial production of Biotin-PEG5-NH-Boc follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of biotin, PEG derivatives, and Boc2O are used.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

化学反应分析

Types of Reactions

Biotin-PEG5-NH-Boc undergoes several types of chemical reactions:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield biotin-PEG5-NH2.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Conjugation: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide bond formation.

Major Products

Biotin-PEG5-NH2: Formed after Boc deprotection.

Biotin-PEG5-NH-R: Formed after conjugation with a functional group R.

相似化合物的比较

Biotin-PEG5-NH-Boc is unique due to its combination of biotin, PEG spacer, and Boc-protected amine. Similar compounds include:

Biotin-PEG3-NH-Boc: Shorter PEG spacer, leading to different solubility and flexibility properties.

Biotin-PEG5-NH2: Lacks the Boc protecting group, making it more reactive but less stable.

Biotin-PEG5-COOH: Contains a carboxyl group instead of an amino group, leading to different conjugation chemistry .

Biotin-PEG5-NH-Boc stands out due to its balanced properties of stability, reactivity, and flexibility, making it a versatile tool in various scientific applications.

生物活性

Biotin-PEG5-NH-Boc is a biotinylated polyethylene glycol (PEG) compound that serves as a versatile linker in bioconjugation and drug delivery applications. This compound is particularly significant in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative molecules designed to selectively degrade target proteins within cells. Understanding the biological activity of Biotin-PEG5-NH-Boc is crucial for its effective application in research and therapeutic contexts.

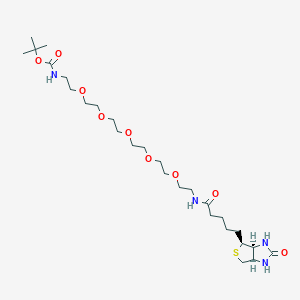

Structure and Properties

Biotin-PEG5-NH-Boc consists of a biotin moiety linked to a five-unit PEG chain, which is further connected to a Boc (tert-butyloxycarbonyl) protected amine. The structure can be represented as follows:

This configuration enhances the solubility and stability of the compound while retaining the strong binding affinity of biotin for avidin or streptavidin, which is pivotal for various biochemical applications.

Binding Affinity

The biotin moiety of Biotin-PEG5-NH-Boc exhibits an exceptionally high affinity for avidin and streptavidin, with dissociation constants typically in the picomolar range. This property enables effective labeling and purification of proteins in various experimental settings. For instance, studies have shown that biotinylated compounds can be used to capture target proteins from complex biological mixtures, facilitating downstream analysis such as mass spectrometry or Western blotting.

Role in PROTACs

Biotin-PEG5-NH-Boc plays a critical role in the development of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker not only increases the solubility of the PROTAC but also provides flexibility, allowing optimal spatial orientation between the E3 ligase and the target protein. Research indicates that incorporating Biotin-PEG5-NH-Boc into PROTACs can enhance their efficacy by improving cellular uptake and specificity for target proteins.

Case Study 1: NLRP3 Inflammasome Inhibition

A study explored the use of biotin-tagged probes, including those utilizing PEG linkers, to investigate the NLRP3 inflammasome's role in inflammation. The research demonstrated that these probes could effectively inhibit interleukin 1β release from macrophages, showcasing the potential application of biotinylated compounds in studying inflammatory pathways (1).

| Compound | Dissociation Constant (K_D) | Cellular Activity |

|---|---|---|

| CRID3/MCC950 | 31 nM | Complete inhibition at 10 µM |

| Biotin Probe | 322 nM | Partial inhibition at 20 µM |

Case Study 2: Antibody Mimetics Development

Another study highlighted the development of conformation-sensitive antibody mimetics using PEG linkers combined with biotin. The results indicated that these conjugates exhibited significantly improved binding affinities compared to their non-biotinylated counterparts (2).

| Conjugate Type | EC50 (nM) | Binding Specificity |

|---|---|---|

| Peptide 1 | >5000 | Weak |

| iBody 1 | 2 | High specificity |

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N4O9S/c1-27(2,3)40-26(34)29-9-11-36-13-15-38-17-19-39-18-16-37-14-12-35-10-8-28-23(32)7-5-4-6-22-24-21(20-41-22)30-25(33)31-24/h21-22,24H,4-20H2,1-3H3,(H,28,32)(H,29,34)(H2,30,31,33)/t21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDPDJYPEFICFA-FIXSFTCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。